molecular formula C14H15F3N2O4S B2852976 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide CAS No. 1351641-19-4

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide

Cat. No.: B2852976
CAS No.: 1351641-19-4
M. Wt: 364.34
InChI Key: JTKZXZWSGKYKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide is a complex organic compound that features a trifluoromethyl group, a phenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes, potentially inhibiting their activity. The isoxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4S/c1-9-12(10(2)23-19-9)24(21,22)18-8-13(20,14(15,16)17)11-6-4-3-5-7-11/h3-7,18,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKZXZWSGKYKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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